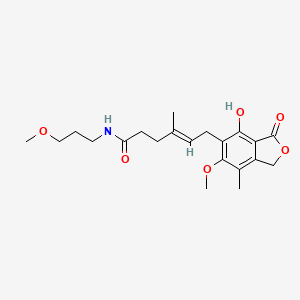![molecular formula C21H24ClN3O4 B12162949 {1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B12162949.png)
{1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物{1-[({[5-(4-氯苯基)-2-氧代吡嗪-1(2H)-基]乙酰基}氨基)甲基]环己基}乙酸是一种复杂的有机分子,其特征在于环己烷环、吡嗪酮部分和氯苯基。
准备方法
合成路线和反应条件
合成{1-[({[5-(4-氯苯基)-2-氧代吡嗪-1(2H)-基]乙酰基}氨基)甲基]环己基}乙酸通常涉及多个步骤:
吡嗪酮部分的形成: 合成始于制备5-(4-氯苯基)-2-氧代吡嗪-1(2H)-基中间体。这可以通过在酸性或碱性条件下使合适的先驱体环化来实现。
乙酰化: 然后,在碱(如吡啶)存在下,使用乙酸酐或乙酰氯对吡嗪酮中间体进行乙酰化。
酰胺化: 将乙酰化的吡嗪酮与胺衍生物反应形成酰胺键。此步骤通常需要偶联试剂,如EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)或DCC(二环己基碳二亚胺)。
环己基衍生物的形成:
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高收率和纯度。这可能包括使用连续流动反应器更好地控制反应条件,以及使用大型间歇反应器放大反应。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在环己烷环上,导致形成酮或醇。
还原: 还原反应可以针对吡嗪酮部分,可能将其转化为吡嗪衍生物。
取代: 氯苯基可以参与亲核芳香取代反应,其中氯原子被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 在碱存在下,可以使用胺、硫醇或醇盐等亲核试剂来促进取代反应。
主要产物
氧化: 形成环己酮或环己醇衍生物。
还原: 形成吡嗪衍生物。
取代: 根据所用亲核试剂的不同,形成各种取代苯基衍生物。
科学研究应用
化学
在化学领域,该化合物可以用作合成更复杂分子的结构单元。其独特的结构允许各种官能化反应,使其成为有机合成中的通用中间体。
生物学
在生物学研究中,可以研究该化合物与生物大分子之间的潜在相互作用。其结构特征表明它可以与特定的蛋白质或酶结合,使其成为药物发现和开发的候选药物。
医学
该化合物潜在的药用应用包括作为开发新药物的先导化合物。其与生物靶标相互作用的能力使其可用于治疗癌症、炎症或传染病等疾病。
工业
在工业领域,该化合物可用于开发新材料或作为化学反应中的催化剂。其独特的特性也可能使其在特种化学品的生产中发挥作用。
作用机制
{1-[({[5-(4-氯苯基)-2-氧代吡嗪-1(2H)-基]乙酰基}氨基)甲基]环己基}乙酸发挥作用的机制可能涉及与酶或受体等特定分子靶标的结合。吡嗪酮部分可能与酶的活性位点相互作用,而氯苯基则可以通过疏水相互作用增强结合亲和力。环己基可能为该化合物的相互作用提供额外的稳定性和特异性。
相似化合物的比较
类似化合物
- {1-[({[5-(4-氟苯基)-2-氧代吡嗪-1(2H)-基]乙酰基}氨基)甲基]环己基}乙酸
- {1-[({[5-(4-溴苯基)-2-氧代吡嗪-1(2H)-基]乙酰基}氨基)甲基]环己基}乙酸
- {1-[({[5-(4-甲基苯基)-2-氧代吡嗪-1(2H)-基]乙酰基}氨基)甲基]环己基}乙酸
独特性
{1-[({[5-(4-氯苯基)-2-氧代吡嗪-1(2H)-基]乙酰基}氨基)甲基]环己基}乙酸的独特性在于其功能基团的特定组合,这赋予了其独特的化学和生物学特性。与具有不同取代基的类似化合物相比,氯苯基的存在可能增强了其结合亲和力和特异性。
这份详细概述提供了对{1-[({[5-(4-氯苯基)-2-氧代吡嗪-1(2H)-基]乙酰基}氨基)甲基]环己基}乙酸的全面理解,涵盖了其合成、反应、应用、作用机制以及与类似化合物的比较。
属性
分子式 |
C21H24ClN3O4 |
|---|---|
分子量 |
417.9 g/mol |
IUPAC 名称 |
2-[1-[[[2-[5-(4-chlorophenyl)-2-oxopyrazin-1-yl]acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C21H24ClN3O4/c22-16-6-4-15(5-7-16)17-12-25(19(27)11-23-17)13-18(26)24-14-21(10-20(28)29)8-2-1-3-9-21/h4-7,11-12H,1-3,8-10,13-14H2,(H,24,26)(H,28,29) |
InChI 键 |
AILOYBLRKXURNR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=C(N=CC2=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12162866.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide](/img/structure/B12162871.png)
![N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12162874.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12162892.png)

![5-(2-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12162907.png)
![N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12162911.png)
methanone](/img/structure/B12162915.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12162920.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12162948.png)
![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide](/img/structure/B12162950.png)

![9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162954.png)

